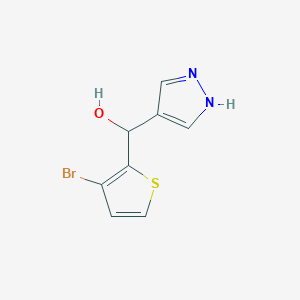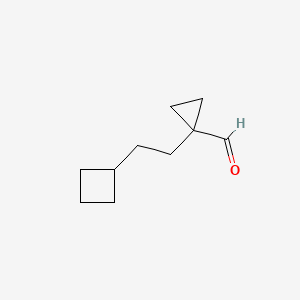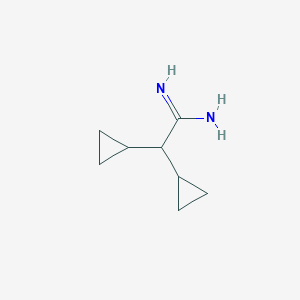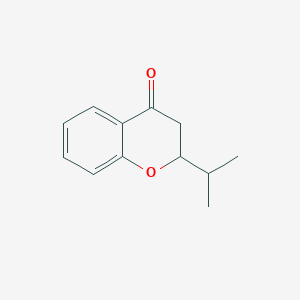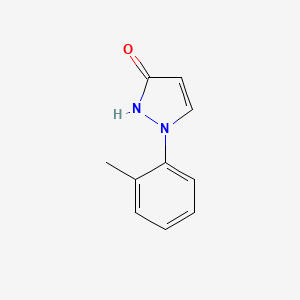
1-(2-Methylphenyl)-2,3-dihydro-1H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylphenyl)-2,3-dihydro-1H-pyrazol-3-one is an organic compound belonging to the pyrazolone family This compound is characterized by a pyrazolone ring substituted with a 2-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methylphenyl)-2,3-dihydro-1H-pyrazol-3-one can be synthesized through several methods. One common approach involves the cyclization of hydrazones derived from 2-methylacetophenone. The reaction typically requires acidic or basic conditions to facilitate the cyclization process. Another method involves the reaction of 2-methylphenylhydrazine with ethyl acetoacetate under reflux conditions, followed by cyclization to form the desired pyrazolone ring.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylphenyl)-2,3-dihydro-1H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as aluminum chloride or ferric chloride.
Major Products: The major products formed from these reactions include various substituted pyrazolones, hydrazine derivatives, and other functionalized compounds.
Scientific Research Applications
1-(2-Methylphenyl)-2,3-dihydro-1H-pyrazol-3-one has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other materials due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 1-(2-Methylphenyl)-2,3-dihydro-1H-pyrazol-3-one involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to specific active sites and altering enzymatic activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
1-Phenyl-2,3-dihydro-1H-pyrazol-3-one: Similar structure but lacks the methyl group on the phenyl ring.
1-(4-Methylphenyl)-2,3-dihydro-1H-pyrazol-3-one: Similar structure with the methyl group in the para position.
1-(2-Chlorophenyl)-2,3-dihydro-1H-pyrazol-3-one: Similar structure with a chlorine substituent instead of a methyl group.
Uniqueness: 1-(2-Methylphenyl)-2,3-dihydro-1H-pyrazol-3-one is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other pyrazolone derivatives, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
2-(2-methylphenyl)-1H-pyrazol-5-one |
InChI |
InChI=1S/C10H10N2O/c1-8-4-2-3-5-9(8)12-7-6-10(13)11-12/h2-7H,1H3,(H,11,13) |
InChI Key |
OEJFVJAAYBWTHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C=CC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


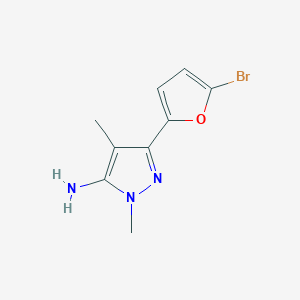
![7-(Methoxymethyl)-2-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13320573.png)
![2-{[(5-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13320602.png)
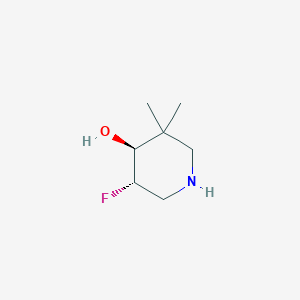
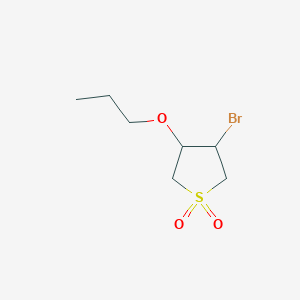
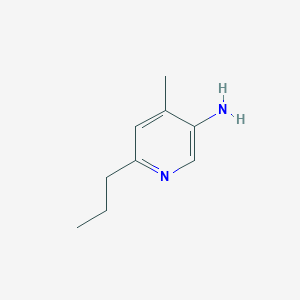
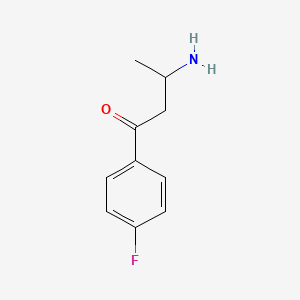
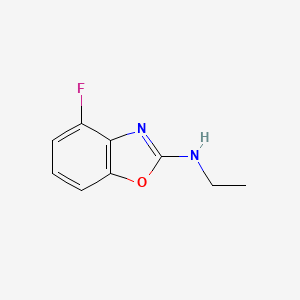
![3-Formyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13320635.png)
![2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}propanoic acid](/img/structure/B13320641.png)
